molecular formula C7H11NO B13177365 1-(3-Methylazetidin-3-yl)prop-2-en-1-one

1-(3-Methylazetidin-3-yl)prop-2-en-1-one

Cat. No.: B13177365
M. Wt: 125.17 g/mol
InChI Key: CMDHTAJKBZQVFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylazetidin-3-yl)prop-2-en-1-one is a chemical compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a propenone group, which is a three-carbon chain with a double bond and a ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylazetidin-3-yl)prop-2-en-1-one can be achieved through various synthetic routes. One common method involves the reaction of 3-methylazetidine with propenone under specific reaction conditions. The reaction typically requires a solvent, such as ethanol or methanol, and a catalyst, such as a base or acid, to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylazetidin-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Methylazetidin-3-yl)prop-2-en-1-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methylazetidin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3-Methylazetidin-3-yl)prop-2-en-1-one can be compared with other similar compounds, such as:

    1-(3-Hydroxy-3-methylazetidin-1-yl)prop-2-en-1-one: Similar structure but with a hydroxyl group.

    1-(3-Methylazetidin-3-yl)ethan-1-one: Similar structure but with an ethanone group instead of a propenone group.

The uniqueness of this compound lies in its specific combination of the azetidine ring and propenone group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-(3-methylazetidin-3-yl)prop-2-en-1-one

InChI

InChI=1S/C7H11NO/c1-3-6(9)7(2)4-8-5-7/h3,8H,1,4-5H2,2H3

InChI Key

CMDHTAJKBZQVFB-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)C(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.